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This guide provides a comprehensive analysis of the spectroscopic data for 2-ethoxy-N-
methylethanamine, a secondary amine with an ether functional group. The information
presented herein is intended for researchers, scientists, and professionals in drug development
who require a deep understanding of the structural characterization of this molecule. In the
absence of publicly available experimental spectra, this guide leverages predictive
methodologies and established spectroscopic principles to provide a robust analytical profile of
the compound.

Introduction

2-ethoxy-N-methylethanamine (CsH13NO, Molar Mass: 103.16 g/mol ) is a bifunctional
molecule containing both a secondary amine and an ether linkage. The interplay of these two
functional groups dictates its chemical reactivity and physical properties, making a thorough
structural elucidation essential for its application in various scientific fields. Spectroscopic
techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and
Mass Spectrometry (MS) are indispensable tools for this purpose. This guide will delve into the
predicted and expected spectroscopic signatures of 2-ethoxy-N-methylethanamine, providing
a detailed interpretation of its NMR, IR, and MS data.
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Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a
molecule. Due to the unavailability of experimental spectra, the following *H and 3C NMR data
are predicted using advanced computational algorithms.[1][2][3][4][5][6][7]

Predicted *H NMR Spectrum

The predicted *H NMR spectrum of 2-ethoxy-N-methylethanamine in CDClIs reveals five
distinct signals, corresponding to the five unique proton environments in the molecule.

Table 1: Predicted *H NMR Chemical Shifts and Splitting Patterns for 2-ethoxy-N-
methylethanamine

Chemical Shift

Signal Multiplicity Integration Assignment
(ppm)

a 1.18 Triplet 3H CH3-CHz2-0O-

b 2.45 Singlet 3H CHs-NH-

c 2.75 Triplet 2H -O-CHz2-CH2-NH-

d 3.48 Quartet 2H CHs-CH2-0O-

e 3.55 Triplet 2H -O-CH2-CH2-NH-

Interpretation of the Predicted *H NMR Spectrum:

e Signal a (1.18 ppm, Triplet, 3H): This upfield triplet corresponds to the methyl protons of the
ethoxy group. The triplet multiplicity arises from the coupling with the adjacent methylene
protons (d).

» Signal b (2.45 ppm, Singlet, 3H): This singlet is assigned to the methyl protons attached to
the nitrogen atom. The absence of adjacent protons results in a singlet.

» Signal c (2.75 ppm, Triplet, 2H): This triplet is attributed to the methylene protons adjacent to
the nitrogen atom. The signal is split into a triplet by the neighboring methylene protons (e).
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» Signal d (3.48 ppm, Quartet, 2H): This downfield quartet represents the methylene protons of
the ethoxy group. The quartet arises from coupling with the three protons of the adjacent
methyl group (a).

e Signal e (3.55 ppm, Triplet, 2H): The most downfield triplet corresponds to the methylene
protons adjacent to the ether oxygen. Its proximity to the electronegative oxygen atom
causes a significant downfield shift. The triplet multiplicity is due to coupling with the adjacent
methylene protons (c).

The broad singlet for the N-H proton is not predicted by all algorithms but is expected to appear
in the region of 1-5 ppm and would disappear upon D20 exchange.[8]

Predicted **C NMR Spectrum

The predicted 3C NMR spectrum of 2-ethoxy-N-methylethanamine shows five distinct
signals, one for each unique carbon atom in the molecule.

Table 2: Predicted 3C NMR Chemical Shifts for 2-ethoxy-N-methylethanamine

Signal Chemical Shift (ppm) Assignment

1 15.2 CH3-CH2-O-

2 36.3 CHs-NH-

3 50.1 -O-CH2-CH2-NH-
4 66.5 CH3z-CH2-0O-

5 70.4 -O-CH2-CH2-NH-

Interpretation of the Predicted 3C NMR Spectrum:

e Signal 1 (15.2 ppm): The most upfield signal corresponds to the methyl carbon of the ethoxy
group.

e Signal 2 (36.3 ppm): This signal is assigned to the methyl carbon attached to the nitrogen.
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e Signal 3 (50.1 ppm): This signal represents the methylene carbon adjacent to the nitrogen
atom.

» Signal 4 (66.5 ppm): The downfield shift of this signal is characteristic of a methylene carbon
bonded to an oxygen atom in an ether linkage.

e Signal 5 (70.4 ppm): The most downfield signal is attributed to the other methylene carbon
adjacent to the ether oxygen, also deshielded by the electronegative oxygen.

Experimental Protocol for NMR Spectroscopy:[2][9][10][11][12]
A standard protocol for acquiring high-resolution NMR spectra is as follows:

o Sample Preparation: Dissolve 5-10 mg of 2-ethoxy-N-methylethanamine in approximately
0.6-0.7 mL of a deuterated solvent (e.g., CDCIls, D20, or DMSO-ds). The choice of solvent is
critical to avoid interfering signals from the solvent itself.[12]

« Filtration: Filter the sample solution through a small plug of cotton or glass wool in a Pasteur
pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.[2]

e Shimming: Place the NMR tube in the spectrometer and perform shimming to optimize the
homogeneity of the magnetic field.

e Acquisition of tH NMR Spectrum: Acquire the *H NMR spectrum using a standard pulse
sequence. Typical parameters include a spectral width of 10-15 ppm, a relaxation delay of 1-
2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

e Acquisition of 3C NMR Spectrum: Acquire the 3C NMR spectrum using a proton-decoupled
pulse sequence. A wider spectral width (e.g., 0-220 ppm) is required. Due to the lower
natural abundance of 13C, a larger number of scans and a longer relaxation delay may be
necessary.

Infrared (IR) Spectroscopy

The IR spectrum of 2-ethoxy-N-methylethanamine is expected to show characteristic
absorption bands corresponding to the vibrations of its functional groups: a secondary amine
(N-H), an ether (C-0O), and aliphatic C-H bonds.[8][13][14][15][16][17][18][19]
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Table 3: Expected Characteristic IR Absorption Bands for 2-ethoxy-N-methylethanamine

Wavenumber . . . .

(cm—9) Vibration Type Functional Group Intensity
3350-3310 N-H stretch Secondary Amine Weak to Medium
2975-2850 C-H stretch Alkane (CHs, CH2) Strong
1470-1440 C-H bend Alkane (CH2) Medium
1380-1370 C-H bend Alkane (CHs) Medium
1250-1020 C-N stretch Aliphatic Amine Medium to Weak
1150-1085 C-O stretch Ether Strong

910-665 N-H wag Secondary Amine Broad, Strong

Interpretation of the Expected IR Spectrum:

¢ N-H Stretching: A weak to medium intensity band is expected in the 3350-3310 cm~1 region,
which is characteristic of the N-H stretching vibration of a secondary amine.[16]

e C-H Stretching: Strong absorptions in the 2975-2850 cm~! range will be present due to the
symmetric and asymmetric stretching vibrations of the methyl and methylene groups.[20]

+ C-H Bending: Bending vibrations for the CH2 and CHs groups are expected to appear in the
1470-1440 cm~t and 1380-1370 cm~1 regions, respectively.

e C-N Stretching: A medium to weak absorption corresponding to the C-N stretching of the
aliphatic amine is anticipated between 1250-1020 cm~1.[16]

e C-O Stretching: A strong, characteristic absorption band for the C-O stretching vibration of
the ether group should be prominent in the 1150-1085 cm~1 region.[18]

¢ N-H Wagging: A broad and strong band due to the out-of-plane bending (wagging) of the N-H
bond is expected in the 910-665 cm~* range.[16]

Experimental Protocol for FTIR Spectroscopy:[21][22][23][24][25]
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A typical procedure for obtaining an FTIR spectrum is as follows:

e Background Spectrum: Record a background spectrum of the empty sample compartment to
account for atmospheric COz and H20.

o Sample Preparation (Liquid Film): Place a drop of neat 2-ethoxy-N-methylethanamine
between two KBr or NaCl plates to create a thin liquid film.

o Sample Analysis: Place the sample holder in the spectrometer and acquire the IR spectrum.
Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

o Data Processing: The instrument's software automatically subtracts the background
spectrum from the sample spectrum to generate the final transmittance or absorbance
spectrum.

Mass Spectrometry (MS)

Electron lonization (El) mass spectrometry of 2-ethoxy-N-methylethanamine is expected to
produce a molecular ion peak and several characteristic fragment ions resulting from the
cleavage of bonds adjacent to the heteroatoms (oxygen and nitrogen).[11][13][26][27][28]

Molecular lon (M*): The molecular ion peak is expected at a mass-to-charge ratio (m/z) of 103,
corresponding to the molecular weight of the compound.

Proposed Fragmentation Pattern:

The primary fragmentation pathways for ethers and amines involve a-cleavage, which is the
cleavage of a bond adjacent to the heteroatom.[26]

+ a-Cleavage adjacent to Nitrogen:

o Loss of an ethyl group (-CH2CH?s) from the carbon alpha to the nitrogen would lead to a
fragment at m/z 74.

o Loss of the ethoxyethyl radical (-CH2CH20CH2CHs) would result in a fragment at m/z 30.

» 0-Cleavage adjacent to Oxygen:
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o Cleavage of the C-C bond between the two methylene groups could lead to a fragment at
m/z 59 (CHsNHCH2CHz2") or m/z 45 (CH3CH20%).

o Loss of a methyl radical from the N-methyl group is also possible, leading to a fragment at
m/z 88.

The base peak in the mass spectrum is likely to be one of the more stable carbocations formed
through these a-cleavage pathways.

Experimental Protocol for Electron lonization Mass Spectrometry:[29][30][31][32][33]
A standard protocol for EI-MS analysis is as follows:

o Sample Introduction: Introduce a small amount of the volatile liquid sample into the ion
source of the mass spectrometer, typically via a direct insertion probe or a gas
chromatograph.

¢ lonization: Bombard the sample molecules with a beam of high-energy electrons (typically 70
eV) in the ion source. This causes ionization and fragmentation of the molecules.[31]

e Mass Analysis: Accelerate the resulting positive ions into a mass analyzer (e.g., a
quadrupole or time-of-flight analyzer), which separates the ions based on their mass-to-
charge ratio (m/z).

» Detection: The separated ions are detected, and their abundance is recorded.

o Data Representation: The data is presented as a mass spectrum, which is a plot of ion
intensity versus m/z.

Visualization of Molecular Structure and
Fragmentation

Molecular Structure of 2-ethoxy-N-methylethanamine
Caption: Molecular structure of 2-ethoxy-N-methylethanamine.

Proposed Mass Spectrometry Fragmentation of 2-ethoxy-N-methylethanamine
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Caption: Key fragmentation pathways of 2-ethoxy-N-methylethanamine in EI-MS.

Conclusion

This technical guide provides a detailed spectroscopic characterization of 2-ethoxy-N-
methylethanamine based on predictive methods and fundamental spectroscopic principles.
The predicted *H and 3C NMR spectra, along with the expected IR absorption bands and mass
spectral fragmentation patterns, offer a comprehensive structural profile of the molecule. The
provided experimental protocols serve as a practical reference for researchers aiming to
acquire and interpret the spectroscopic data of this compound. This information is crucial for
the unambiguous identification and further application of 2-ethoxy-N-methylethanamine in
scientific research and development.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?
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